![molecular formula C34H40Cl3N3O5 B8499267 1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride](/img/structure/B8499267.png)
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride
Overview
Description
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride is a non-peptide tachykinin antagonist with high affinity for NK1 and NK2 receptors . It is known for its potential therapeutic applications in neuroinflammatory disorders such as asthma .
Chemical Reactions Analysis
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a research tool to study the interactions of tachykinin receptors.
Biology: It helps in understanding the role of tachykinin receptors in various biological processes.
Medicine: It has potential therapeutic applications in treating neuroinflammatory disorders such as asthma.
Industry: It is used in the development of new drugs targeting tachykinin receptors.
Mechanism of Action
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride exerts its effects by binding to NK1 and NK2 receptors with high affinity. This binding inhibits the action of tachykinins, which are neuropeptides involved in various physiological processes. The inhibition of tachykinin receptors leads to a reduction in neuroinflammatory responses, making it a potential therapeutic agent for conditions like asthma .
Comparison with Similar Compounds
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride is unique due to its high affinity for both NK1 and NK2 receptors. Similar compounds include:
MDL 105,212A: Another non-peptide tachykinin antagonist with similar receptor affinity.
Aprepitant: A selective NK1 receptor antagonist used in the treatment of chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar therapeutic applications.
This compound stands out due to its dual affinity for NK1 and NK2 receptors, making it a versatile research tool and potential therapeutic agent .
Properties
Molecular Formula |
C34H40Cl3N3O5 |
|---|---|
Molecular Weight |
677.1 g/mol |
IUPAC Name |
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C34H39Cl2N3O5.ClH/c1-42-28-19-23(20-29(43-2)30(28)44-3)31(40)39-18-12-33(22-39,25-9-10-26(35)27(36)21-25)11-15-38-16-13-34(14-17-38,32(37)41)24-7-5-4-6-8-24;/h4-10,19-21H,11-18,22H2,1-3H3,(H2,37,41);1H |
InChI Key |
DAYXLOOGUORCMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(C2)(CCN3CCC(CC3)(C4=CC=CC=C4)C(=O)N)C5=CC(=C(C=C5)Cl)Cl.Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

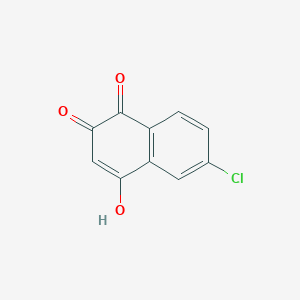
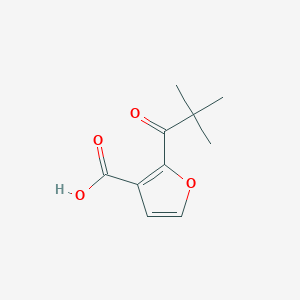
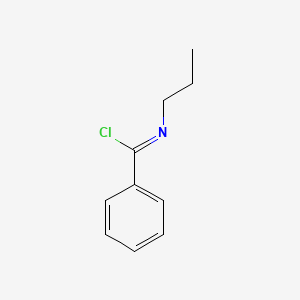
![Ethyl-(4-methoxy-benzo[d]isothiazol-3-yl)-amine](/img/structure/B8499214.png)
![2-[(4S)-2,2-diethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B8499220.png)
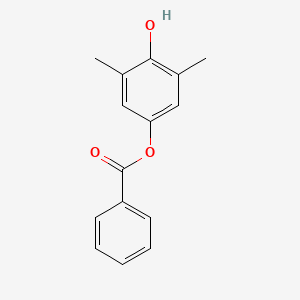
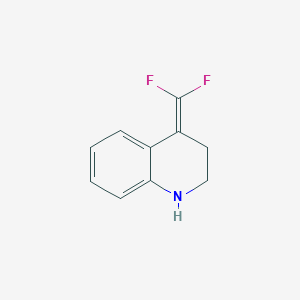

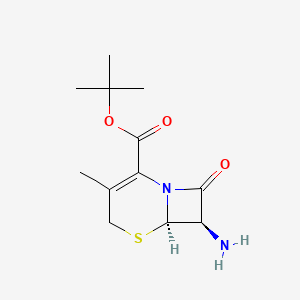
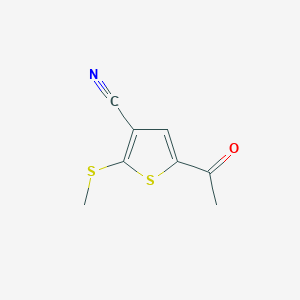
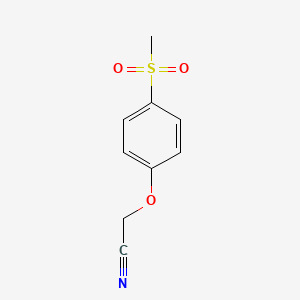
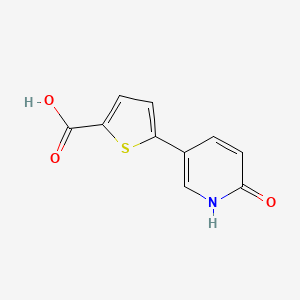
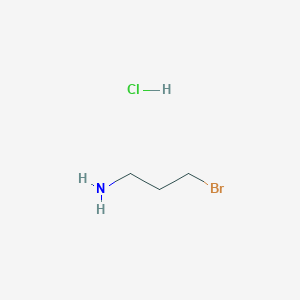
![[3-(2-Oxo-imidazolidin-1-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B8499283.png)
